molecular formula C6H6O5S B1525002 5-Methanesulfonylfuran-2-carboxylic acid CAS No. 23423-91-8

5-Methanesulfonylfuran-2-carboxylic acid

Cat. No. B1525002
CAS RN: 23423-91-8
M. Wt: 190.18 g/mol
InChI Key: ZREDSSGHFVMCQP-UHFFFAOYSA-N
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Description

5-Methanesulfonylfuran-2-carboxylic acid is a chemical compound with the molecular formula C6H6O5S . It is used in laboratory chemicals and the manufacture of chemical compounds .


Molecular Structure Analysis

The molecular weight of 5-Methanesulfonylfuran-2-carboxylic acid is 190.17 . The exact structure is not provided in the available resources.

Scientific Research Applications

Colonic Methane Production and Gastrointestinal Symptoms

Research indicates that colonic methane production, influenced by methanogenic archaea, plays a significant role in managing gastrointestinal symptoms during colorectal cancer chemotherapy. Patients who were baseline methane producers experienced less frequent diarrhea and more frequent constipation during chemotherapy with 5-fluorouracil, emphasizing the importance of intestinal microbiota in chemotherapy-related gastrointestinal toxicity (Holma et al., 2013).

Retinal Toxicity from Occupational Exposure

A study highlighted the retinal toxicity associated with chronic occupational exposure to ethyl-m-aminobenzoic acid methanesulfonate (MS-222), a fish anesthetic. Individuals exposed to MS-222 showed symptoms similar to acute MS-222 toxicity observed in animal models, indicating the need for caution and protective measures to avoid systemic absorption of this compound (Bernstein, Digre, & Creel, 1997).

Cancer Treatment and Drug Efficacy

Several studies investigated the efficacy of methanesulfonamide derivatives in treating various cancers. These studies revealed that certain compounds, such as 4'-(9-acridinylamino)methanesulfon-m-anisidide and methanesulfonamide, N-[4-(9-acridinylamino)-3-methoxyphenyl]-(m-AMSA), showed promise in inducing remission in patients with acute leukemia and exerting antitumor activity in patients with ovarian carcinoma, respectively (Arlin et al., 1980; Von Hoff et al., 1978).

Alzheimer's Disease Treatment

Methanesulfonyl fluoride (MSF) was explored as a potential treatment for senile dementia of the Alzheimer type (SDAT). MSF, a CNS-selective acetylcholinesterase inhibitor, demonstrated safety and effectiveness in improving cognitive performance and overall function in SDAT patients without significant adverse effects, suggesting its potential as a palliative treatment for this condition (Moss et al., 1999).

Environmental and Health Monitoring

Polyfluoroalkyl chemicals (PFCs), which are used in numerous commercial applications, were assessed for their impact on public health and the environment. Studies have detected PFCs in the general population, indicating widespread exposure. Efforts to monitor and evaluate the changes in manufacturing practices and their effects on PFC concentrations in the population are crucial for understanding the long-term health and environmental implications of these compounds (Calafat et al., 2007).

Neurotoxicity and Treatment of Overdose

A case study reported the effects of accidental ingestion of a massive amount of ethyl methanesulfonate, highlighting the neurotoxicity, hepatotoxicity, hematotoxicity, and renal toxicity associated with high doses of the compound. The successful treatment with various palliative therapies underscores the importance of understanding the potential risks and appropriate treatment strategies for chemical exposures (Yamazaki, Tajima, & Takeuchi, 2015).

Safety And Hazards

The safety data sheet for 5-Methanesulfonylfuran-2-carboxylic acid indicates that it is classified as a warning according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The specific hazard statements are H302-H312-H332 .

properties

IUPAC Name

5-methylsulfonylfuran-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O5S/c1-12(9,10)5-3-2-4(11-5)6(7)8/h2-3H,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZREDSSGHFVMCQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(O1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methanesulfonylfuran-2-carboxylic acid

Synthesis routes and methods I

Procedure details

To a solution of 5-methanesulfonyl-furan-2-carboxylic acid methyl ester (2.94 g, 14.4 mmol) in EtOH (100 mL) was added a 2 N aqueous solution of sodium hydroxide (40 mL, 80 mmol). The mixture was warmed at 80° C. for 4 hours and then concentrated in vacuo to remove ethanol. The mixture was then acidified with 1 N aqueous HCl and extracted with ethyl acetate (4×30 mL). The combined organic layers were washed with brine (2×100 mL), dried over sodium sulfate, filtered and concentrated to afford 5-methanesulfonyl-furan-2-carboxylic acid.
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100 mL
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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